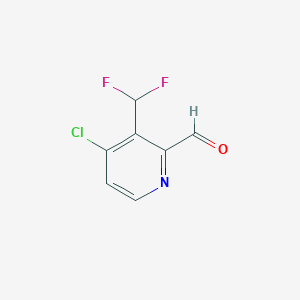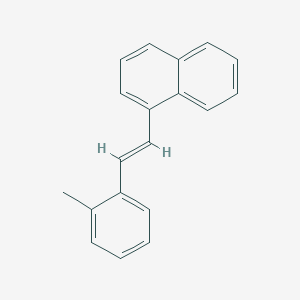
1-(2-Methylstyryl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylstyryl)naphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings
Preparation Methods
The synthesis of 1-(2-Methylstyryl)naphthalene typically involves the reaction of 2-methylstyrene with naphthalene under specific conditions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the product .
Chemical Reactions Analysis
1-(2-Methylstyryl)naphthalene undergoes various chemical reactions, including:
Scientific Research Applications
1-(2-Methylstyryl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methylstyryl)naphthalene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence various biological pathways, including those involved in cell signaling and metabolism . The compound’s ability to undergo electrophilic aromatic substitution also plays a role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
1-(2-Methylstyryl)naphthalene can be compared with other naphthalene derivatives such as:
1-Methylnaphthalene: Similar in structure but lacks the styryl group, making it less reactive in certain chemical reactions.
2-Methylnaphthalene: Another isomer with different reactivity and applications.
1,4-Dimethylnaphthalene: Contains two methyl groups, leading to different physical and chemical properties.
Properties
Molecular Formula |
C19H16 |
|---|---|
Molecular Weight |
244.3 g/mol |
IUPAC Name |
1-[(E)-2-(2-methylphenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C19H16/c1-15-7-2-3-8-16(15)13-14-18-11-6-10-17-9-4-5-12-19(17)18/h2-14H,1H3/b14-13+ |
InChI Key |
JFYOSUYIDPDIAI-BUHFOSPRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


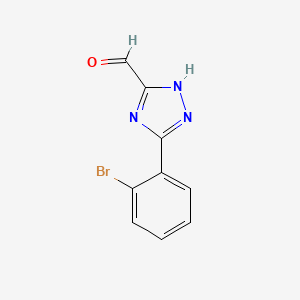






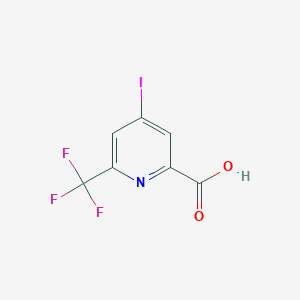

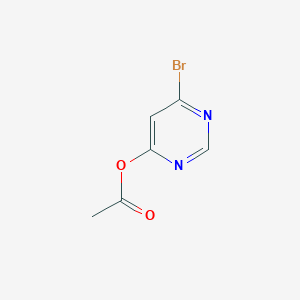
![4-[5-[2-Chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride](/img/structure/B14853761.png)

